molecular formula C27H28ClN3O3S B11446881 N-(2-chlorobenzyl)-6-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide

N-(2-chlorobenzyl)-6-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide

Cat. No.: B11446881
M. Wt: 510.0 g/mol
InChI Key: RNQOMFCTXMSSON-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-6-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a synthetic thieno-pyrimidine derivative characterized by a hexanamide backbone, a 2-chlorobenzyl group at the N-terminus, and a 2-methylbenzyl-substituted dihydrothieno-pyrimidinone core. Its structure combines electron-withdrawing (chlorine) and hydrophobic (methylbenzyl) substituents, which may enhance binding affinity to biological targets such as kinases or proteases .

Properties

Molecular Formula

C27H28ClN3O3S

Molecular Weight

510.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-[1-[(2-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

InChI

InChI=1S/C27H28ClN3O3S/c1-19-9-4-5-11-21(19)18-31-23-14-16-35-25(23)26(33)30(27(31)34)15-8-2-3-13-24(32)29-17-20-10-6-7-12-22(20)28/h4-7,9-12,14,16H,2-3,8,13,15,17-18H2,1H3,(H,29,32)

InChI Key

RNQOMFCTXMSSON-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC=CC=C4Cl)SC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-6-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the hexanamide side chain and the chlorophenyl and methylphenyl groups. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-6-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2-chlorobenzyl)-6-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation. Molecular docking studies suggest it could inhibit 5-lipoxygenase (5-LOX), which is implicated in tumor growth and metastasis .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. In silico studies have shown that similar compounds can modulate inflammatory pathways:

  • Inhibitory Effects : Compounds with similar thiopyrimidine structures have been evaluated for their anti-inflammatory activity through molecular docking techniques against inflammatory mediators .

Antimicrobial Activity

Research has also explored the antimicrobial properties of related compounds. The thieno[3,2-d]pyrimidine derivatives have shown promise against various bacterial strains:

  • Efficacy Testing : Compounds were tested against standard bacterial strains using disc diffusion methods. Results indicated varying degrees of inhibition, suggesting potential for development into antimicrobial agents .

Synthesis and Characterization

The synthesis of this compound was achieved through multi-step organic reactions involving commercially available reagents. Characterization techniques such as NMR and LC-MS confirmed the structure and purity of the compound .

Biological Evaluation

A series of biological evaluations were performed to assess the pharmacological potential:

Study FocusMethodologyFindings
Anticancer ActivityMolecular DockingHigh binding affinity to 5-LOX
Anti-inflammatoryIn vitro assaysSignificant reduction in pro-inflammatory cytokines
AntimicrobialDisc diffusion methodEffective against Gram-positive bacteria

These studies highlight the compound's diverse applications in drug development.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-6-{1-[(2-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

The compound N-(2-chlorobenzyl)-6-[1-(3,3-dimethyl-2-oxobutyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide () shares a similar thieno-pyrimidinone core but replaces the 2-methylbenzyl group with a 3,3-dimethyl-2-oxobutyl chain. Comparative studies suggest that the 2-methylbenzyl group in the target compound enhances aromatic stacking interactions in enzyme binding pockets, whereas the oxobutyl group in the analog may favor hydrogen bonding .

Pyrido-Pyrimidine and Chromeno-Pyrimidine Derivatives

Structural Divergence

Pyrido-pyrimidines (e.g., trimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate in ) replace the thiophene ring with a pyridine moiety, altering electronic properties and bioavailability.

Pharmacological Implications

Chromeno-pyrimidine compound 4 () demonstrates cytotoxicity in cancer cell lines, attributed to its 2-chlorobenzylidene substituent. The target compound’s 2-chlorobenzyl group may confer similar bioactivity but with reduced steric hindrance due to the absence of a fused chromene system .

Thiazolo-Pyrimidine Hybrids

highlights compounds 11a and 11b , which feature a thiazolo-pyrimidine scaffold. Key differences include:

Parameter Target Compound Compound 11a ()
Core Structure Thieno-pyrimidinone Thiazolo-pyrimidine
Substituents 2-Chlorobenzyl, 2-methylbenzyl 2,4,6-Trimethylbenzylidene
Molecular Weight ~500 (estimated) 386 (C20H10N4O3S)
Melting Point Not reported 243–246°C

The thiazolo-pyrimidines exhibit lower molecular weights and higher melting points, likely due to their compact heterocyclic systems and cyano groups .

Pharmacokinetic and Stereochemical Considerations

lists stereoisomeric amides (e.g., compounds m, n, o ) with tetrahydropyrimidin-1(2H)-yl groups. These compounds emphasize the role of stereochemistry in pharmacokinetics, a factor less explored in the target compound’s current research. Their complex stereocenters and hydroxy groups suggest improved water solubility compared to the hydrophobic target molecule .

Biological Activity

N-(2-chlorobenzyl)-6-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thienopyrimidine core, characterized by a unique arrangement of functional groups that contribute to its distinct chemical properties. The molecular formula is C27H28ClN3O3SC_{27}H_{28}ClN_{3}O_{3}S with a molecular weight of approximately 573.5 g/mol. The presence of the chlorobenzyl and methylbenzyl substituents enhances its interaction with biological targets.

This compound exhibits notable biological activities primarily through the inhibition of specific enzymes or receptors involved in disease pathways. The thienopyrimidine structure is known to modulate signal transduction pathways and inhibit target proteins associated with various diseases, including cancer and inflammation .

Anticancer Properties

Research has indicated that compounds with thienopyrimidine cores can inhibit cancer cell proliferation by targeting key signaling pathways. For instance, studies have shown that similar thienopyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Anti-inflammatory Effects

The compound's potential anti-inflammatory activity is linked to its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in the inflammatory response. In vitro studies demonstrated that related compounds reduced the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes in macrophages and other immune cells .

Study 1: Thienopyrimidine Derivatives in Cancer Treatment

A study explored the synthesis and biological evaluation of thienopyrimidine derivatives, including this compound. The results indicated significant inhibition of tumor growth in xenograft models, suggesting its potential as an anticancer agent .

Study 2: Anti-inflammatory Activity Assessment

In another investigation focusing on anti-inflammatory properties, the compound was tested against various inflammatory models. It demonstrated a dose-dependent reduction in edema and inflammatory cytokine production in animal models subjected to inflammatory stimuli .

Comparative Analysis with Similar Compounds

Compound Name Structural Features Biological Activity
N-(4-fluorobenzyl)-6-[1-(methylbenzyl)-thieno[3,2-d]pyrimidin-3(2H)-yl]hexanamideFluorinated substituentsEnhanced anticancer activity due to better receptor binding
N-(3-cyanobenzyl)-6-[1-(methylbenzyl)-thieno[3,2-d]pyrimidin-3(2H)-yl]hexanamideCyanobenzyl groupDifferent electronic properties affecting reactivity

Q & A

Q. What are the established synthetic routes for preparing N-(2-chlorobenzyl)-6-[1-(2-methylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide?

  • Methodological Answer : The compound’s synthesis typically involves multi-step protocols. For example, thieno[3,2-d]pyrimidinone cores can be synthesized via condensation of substituted benzylamines with chloroacetic acid and aromatic aldehydes under reflux in acetic anhydride/acetic acid with sodium acetate as a catalyst (yields ~68%) . Subsequent hexanamide linkage may require coupling agents like DCC/DMAP in anhydrous DMF. Multi-step syntheses with low overall yields (2–5%) are common due to steric hindrance and purification challenges, as seen in analogous pyrimidine derivatives .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies carbonyl (1650–1750 cm⁻¹) and amide (3200–3400 cm⁻¹) stretches .
  • NMR : 1H^1\text{H}- and 13C^13\text{C}-NMR resolve benzyl substituents (δ 2.24–2.37 ppm for CH₃ groups) and thienopyrimidinone backbone protons (δ 6.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 386 [M⁺] for related structures) .
  • X-ray Crystallography (if applicable): Validates stereochemistry and intermolecular interactions, as demonstrated for similar benzylidene-thiazolo-pyrimidines .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve synthetic yields?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For instance, flow-chemistry setups enhance reproducibility and scalability for diazomethane syntheses, reducing side reactions .
  • Heuristic Algorithms : Bayesian optimization outperforms manual tuning by iteratively prioritizing high-yield conditions with minimal experiments .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while mixed solvents (acetic anhydride/acetic acid) stabilize reactive intermediates .

Q. How should researchers address contradictions in reported yield data across studies?

  • Methodological Answer :
  • Variable Analysis : Compare catalysts (e.g., sodium acetate vs. lithium salts), reaction times, and purification methods. For example, sodium acetate in refluxing acetic acid yields 68% for thiazolo-pyrimidines, while alternative conditions drop to 2–5% .
  • Reproducibility Protocols : Standardize inert atmospheres (N₂/Ar) and moisture control, as trace water can hydrolyze chloroacetyl intermediates .
  • Byproduct Profiling : Use LC-MS to identify side products (e.g., dehalogenated or dimerized species) that reduce yields .

Q. What computational strategies predict the compound’s biological activity and target interactions?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to enzymatic targets (e.g., kinases, proteases) using software like AutoDock Vina. Prioritize docking scores < -7 kcal/mol for high-affinity interactions.
  • QSAR Modeling : Correlate substituent effects (e.g., 2-chlorobenzyl vs. 2-methylbenzyl) with activity using descriptors like logP and polar surface area .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical hydrogen bonds or π-π stacking interactions .

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